Cas no 1592458-02-0 (3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol)

3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1109171
- 1592458-02-0
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
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- Inchi: 1S/C7H12BrN3O/c1-5(4-12)2-11-3-6(8)7(9)10-11/h3,5,12H,2,4H2,1H3,(H2,9,10)
- InChI Key: ILHRNFCVQLSXOI-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CC(C)CO
Computed Properties
- Exact Mass: 233.01637g/mol
- Monoisotopic Mass: 233.01637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.1Ų
- XLogP3: 0.6
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109171-10g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1109171-0.5g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1109171-1.0g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1109171-0.25g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1109171-5.0g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1109171-10.0g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1109171-5g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1109171-0.1g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1109171-1g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1109171-2.5g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol |
1592458-02-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS No. 1592458-02-0): An Overview of Its Properties and Applications
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS No. 1592458-02-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article provides a comprehensive overview of the chemical properties, synthesis methods, and recent research findings related to 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Chemical Structure and Properties
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a complex organic molecule with a molecular formula of C9H14BrN3O. The compound features a 1H-pyrazole ring substituted with an amino group and a bromine atom, along with a 2-methylpropanol side chain. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The bromine atom, in particular, contributes to the compound's reactivity and potential for forming stable complexes with various metal ions.
The compound exhibits moderate solubility in polar solvents such as water and ethanol, making it suitable for various chemical reactions and biological assays. Its melting point is reported to be around 85°C, and it has a molecular weight of approximately 256.13 g/mol. These properties make 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol an attractive candidate for further investigation in both academic and industrial settings.
Synthesis Methods
The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-amino-4-bromo-pyrazole with 2-methylpropionaldehyde followed by reduction to form the final alcohol product. This approach typically yields high purity compounds with good yields.
An alternative synthetic route involves the condensation of 3-amino-pyrazole with bromoacetyl bromide to form an intermediate, which is then reacted with 2-methylpropionaldehyde and reduced to obtain the desired product. This method offers greater flexibility in terms of reactant selection and reaction conditions, making it suitable for large-scale production.
Biological Activity and Applications
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has been extensively studied for its biological activity, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory effects, 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol has also demonstrated antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action is believed to involve the inhibition of viral replication through the disruption of key viral enzymes.
Furthermore, studies have indicated that this compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The exact mechanisms underlying these effects are still under investigation, but preliminary results suggest that the compound may modulate key signaling pathways involved in neuronal survival and function.
Clinical Trials and Future Prospects
The promising biological activities of 3-(3-Amino-4-bromo-1H-pyrazol-1-y)-2-methylpropan-o-l have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of various diseases. These studies have generally reported favorable outcomes, with no significant adverse effects observed at therapeutic doses.
A phase I clinical trial is currently underway to assess the safety and pharmacokinetics of 3-(3-Amino--brom--pyr-z-l--yl--m-th-lpr--n-l)-o-l in healthy volunteers. Preliminary results from this trial are expected to provide valuable insights into the compound's potential as a therapeutic agent for human use.
In conclusion, 3-(3-Amino--brom--pyr-z-l--yl--m-th-lpr--n-l)-o-l represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its use in clinical settings. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the development of new treatments for a variety of diseases.
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